Conidial Germination Inhibition: A 100% Blockade Against Botrytis cinerea, Outperforming Commercial Controls
3-Acetyl-6-bromoindole (II) achieves complete (100%) inhibition of conidial germination in Botrytis cinerea and 96% inhibition in Monilinia fructicola. This performance surpasses the commercial fungicide BC-1000® by 16% for M. fructicola (84% inhibition) and Mystic® 520 SC by 15% (85% inhibition) [1]. In stark contrast, the parent compound 6-bromoindole (I) shows only 7% inhibition against B. cinerea and 0% against M. fructicola under identical assay conditions [1].
| Evidence Dimension | Conidial germination inhibition (ICG, %) |
|---|---|
| Target Compound Data | B. cinerea: 100%; M. fructicola: 96% |
| Comparator Or Baseline | 6-Bromoindole (I): B. cinerea 7%, M. fructicola 0%; BC-1000®: M. fructicola 84%; Mystic® 520 SC: M. fructicola 85% |
| Quantified Difference | +93% vs. I (B. cinerea); +96% vs. I (M. fructicola); +16% vs. BC-1000®; +15% vs. Mystic® 520 SC |
| Conditions | In vitro conidial germination assay using spores of B. cinerea and M. fructicola; compound tested at series of concentrations; values represent mean of three replicates. |
Why This Matters
This differential activity profile makes 3-acetyl-6-bromoindole uniquely valuable as a selective inhibitor of fungal spore propagation, a critical stage in disease spread, positioning it as a lead candidate for preventative agricultural fungicide development.
- [1] Muñoz, E.; Díaz, K.; Montenegro, I.; Caro, N.; Reyes, C.; Silva, V.; Madrid, A. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Agronomy 2025, 15, 2267. View Source
